molecular formula C11H9N3O2 B189387 3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide CAS No. 67602-10-2

3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide

Cat. No. B189387
CAS RN: 67602-10-2
M. Wt: 215.21 g/mol
InChI Key: ITBVPOQBGPPMDO-UHFFFAOYSA-N
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Description

“3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide” is a chemical compound with the molecular formula C11H9N3O2 . It is used for research purposes. One of its epimers has shown high antiviral activities and low cytotoxicity, indicating potential for further development as an anti-influenza A agent .

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • Synthesis and Reactions : The synthesis of various pyrazine-2-carboxamide derivatives, including compounds structurally related to 3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide, was explored. These compounds demonstrated promising effects against the growth of Leuconostoc sp. and other tested Gram-positive, Gram-negative, and fungi organisms (Abdelwahab et al., 2007).

  • Antimicrobial Screening : Certain pyrazine-2-carboxamide derivatives, akin to 3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide, were synthesized and demonstrated antimicrobial activities. These compounds were tested for analgesic, anti-inflammatory, and antimicrobial activities, highlighting their diverse biological applications (Gein et al., 2019).

Application in Drug Stability and Metabolism Studies

  • Drug Degradation Analysis : Research focusing on the degradation of a drug with a pyrazinone-carboxamide core similar to 3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide revealed insights into ex vivo oxidation processes in blood plasma. This information is critical for understanding the stability and metabolic fate of such compounds (Gu et al., 2015).

Potential in Anticancer Research

  • Anticancer Activity Studies : A study explored the synthesis of novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, related in structure to 3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide, and evaluated their antibacterial and antifungal bioactivity. Such research is pivotal in discovering new anticancer agents (Othman & Hussein, 2020).

Future Directions

“3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide” and its related compounds have potential for further development in various fields. For instance, one of its epimers has shown potential as an anti-influenza A agent . Another related compound has been identified as a promising approach for the treatment of cancers .

properties

IUPAC Name

2-oxo-6-phenyl-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-10(15)9-11(16)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBVPOQBGPPMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=O)N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303162
Record name 3-hydroxy-5-phenyl-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide

CAS RN

67602-10-2
Record name NSC157056
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxy-5-phenyl-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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